5-(3-Chloro-4-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine
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Overview
Description
5-(3-Chloro-4-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine is a complex organic compound that features a pyrimidine ring substituted with a chlorinated and methoxycarbonylated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine typically involves multi-step organic reactions. One common approach is to start with the chlorination of a methoxycarbonyl-substituted benzene derivative, followed by the introduction of the pyrimidine ring through cyclization reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature control, reagent addition, and product isolation is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-4-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used.
Scientific Research Applications
5-(3-Chloro-4-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine involves its interaction with specific molecular targets. The chlorinated phenyl group and the dihydroxypyrimidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methoxycarbonylphenylboronic acid
- 3-Chloro-4-methoxycarbonylbenzoic acid
- tert-Butyl 4-(3-chloro-4-methoxycarbonylphenyl)-1-piperazinecarboxylate
Uniqueness
5-(3-Chloro-4-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine is unique due to its specific substitution pattern and the presence of both a chlorinated phenyl group and a dihydroxypyrimidine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-chloro-4-(2,4-dioxo-1H-pyrimidin-5-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c1-19-11(17)7-3-2-6(4-9(7)13)8-5-14-12(18)15-10(8)16/h2-5H,1H3,(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKBOGHCSUJUEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CNC(=O)NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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